N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide
Overview
Description
“N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide”, also known as PITENIN-1, is a compound that has shown promising anti-cancer activity both in vitro and in vivo . It is a selective nonphosphoinositide inhibitor that specifically disrupts PIP3/Akt PH domain binding .
Synthesis Analysis
The structure-activity relationship study of the PIT-1 series, based on the replacement of a central thiourea unit with 1,2,3-triazole, leads to increased liver microsomal stability, drug likeness, and toxicity towards cancer cells . More details about the synthetic procedure of the compounds can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of the compound is C14H10ClN3O4S . The molecular weight is 351.76 .Chemical Reactions Analysis
The compound PITENIN-1 has been studied for its anti-cancer activity. It suppresses PI3K-PDK1-Akt-dependent phosphorylation, which has been shown to reduce cell viability and induce apoptosis in PTEN-deficient U87MG glioblastoma cells .Physical And Chemical Properties Analysis
The compound has a molecular weight of 351.76 . More specific physical and chemical properties such as boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Anticancer Activity
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide, referred to as PITENIN-1, has shown promising anticancer activity both in vitro and in vivo. A study focused on optimizing its structure to enhance liver microsomal stability, drug likeness, and toxicity towards cancer cells by replacing the central thiourea unit with a 1,2,3-triazole (Yadagiri Kommagalla et al., 2014).
Antibacterial and Antifungal Activity
N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides, including compounds structurally related to N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide, have been synthesized and tested for their in vitro antibacterial and antifungal activities. Some of these compounds showed significant activity against various microorganisms, including Bacillus subtilis and Mycobacterium chlorophenolicum (T. Belz et al., 2013).
Antidiabetic and Antimicrobial Potential
A series of derivatives related to N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide were synthesized and evaluated for their antidiabetic potential against α-glucosidase and α-amylase enzymes. Some derivatives showed potent inhibitory activity. Additionally, these compounds also displayed antimicrobial potential against various bacteria and fungi, including Gram-positive and Gram-negative bacteria and Candida albicans (Samridhi Thakal et al., 2020).
Algae Inhibition
Thiourea compounds, which are structurally similar to N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide, were studied for their potential to inhibit the growth of algae in Kenyir Lake, Terengganu, Malaysia. These eco-friendly compounds, including N-((4-(decyloxy)phenyl)carbamothioyl)-4-methyl benzamide, showed significant inhibition effects on the growth of Oscillatoria sp., an algae species (Nor et al., 2015).
Synthesis and Characterization for Antimicrobial Agents
Research into N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, structurally similar to N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide, has shown these compounds to possess broad-spectrum antibacterial and antifungal activities against various microorganisms, including drug-resistant strains (T. Ertan et al., 2007).
Antimicrobial and Antibiofilm Properties
A study on acylthioureas and 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, related to N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide, demonstrated significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential for the development of new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
properties
IUPAC Name |
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S/c15-10-6-9(18(21)22)7-11(12(10)19)16-14(23)17-13(20)8-4-2-1-3-5-8/h1-7,19H,(H2,16,17,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGXBXPAOGDDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394812 | |
Record name | N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
CAS RN |
53501-41-0 | |
Record name | N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53501-41-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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